molecular formula C21H27N3O5 B2636214 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate CAS No. 874593-41-6

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

Cat. No.: B2636214
CAS No.: 874593-41-6
M. Wt: 401.463
InChI Key: YVOIOLLFOHPYAG-UHFFFAOYSA-N
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Description

This compound is a benzoate ester featuring a 3-[(2-methylpropan-2-yl)oxycarbonylamino] substituent and a 2-oxoethyl group linked to a 1-cyanocyclohexylamino moiety. Its structure combines steric bulk (Boc group) and electronic modulation (cyano group), which may influence solubility, stability, and reactivity .

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c1-20(2,3)29-19(27)23-16-9-7-8-15(12-16)18(26)28-13-17(25)24-21(14-22)10-5-4-6-11-21/h7-9,12H,4-6,10-11,13H2,1-3H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOIOLLFOHPYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound indicates a structure that includes multiple functional groups such as amino, oxo, and ester moieties. Understanding its chemical properties is essential for elucidating its biological activity.

PropertyValue
Molecular FormulaC20H23N3O4
Molecular Weight371.41 g/mol
CAS Number926159-92-4

The biological activity of the compound is believed to stem from its interaction with specific enzymes and receptors within biological systems. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects. For instance, it has been noted that compounds with similar structures often exhibit protective effects on pancreatic β-cells against stress-induced apoptosis .

Biological Activity Studies

Research has focused on the compound's potential therapeutic applications, particularly in diabetes and metabolic disorders. A study examining structure-activity relationships (SAR) for related compounds found that modifications in the amino and carbonyl groups significantly influenced their protective effects on β-cells .

Case Studies

  • β-cell Protection : A study identified derivatives of the compound that exhibited significant β-cell protective activity against endoplasmic reticulum (ER) stress. The maximum activity observed was 100% with an EC50 value of 0.1 μM, indicating high potency .
  • Cytotoxicity Assessment : In evaluating cytotoxic effects, several analogs were tested for their ability to rescue INS-1 cells from treatment-induced viability loss. Results indicated that certain modifications could enhance protective effects significantly compared to others .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate:

  • Enzyme Interaction : The compound interacts with specific enzymes involved in metabolic pathways, potentially enhancing insulin signaling pathways.
  • Therapeutic Potential : Its structural features suggest potential as a drug candidate for treating diabetes-related complications due to its protective effects on pancreatic cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzoate Ester Family

Several benzoate esters with 2-oxoethyl side chains and aromatic substituents have been synthesized and studied:

Compound Name Substituent on Benzoate Key Functional Groups Molecular Weight (g/mol) Key Properties
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(tert-butoxycarbonyl)amino]benzoate 3-(Boc-amino) Boc, cyano, amide ~433.5 (calculated) High steric hindrance, moderate polarity
2-(1-Benzofuran-2-yl)-2-oxoethyl 2-nitrobenzoate (, Compound I) 2-nitro Nitro, benzofuran, ester 325.28 Crystalline solid, π-π stacking
2-(1-Benzofuran-2-yl)-2-oxoethyl 2-aminobenzoate (, Compound II) 2-amino Amino, benzofuran, ester 295.29 Hydrogen-bonding propensity
[2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-cyanobenzoate () 4-cyano Cyano, benzofuran, ester 335.32 Enhanced electronic withdrawal

Key Observations :

  • The cyanocyclohexylamide side chain differs from benzofuran-linked 2-oxoethyl groups (), which may alter solubility and biological activity due to cyclohexane’s hydrophobicity versus benzofuran’s aromaticity.
Functional Group Comparisons
  • Amide vs. Ester Linkages : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which features an amide bond, the target compound’s ester linkage may confer lower hydrolytic stability but greater synthetic versatility .
  • Boc Protection : The Boc group in the target compound contrasts with sulfamoyl or thiophenyl groups in analogues, offering orthogonal protection strategies in multi-step syntheses .
Physicochemical and Toxicological Properties
  • Solubility: The Boc group and cyclohexane ring may reduce aqueous solubility compared to polar nitro or amino-substituted benzoates ().

Research Findings and Implications

  • Synthesis : Analogous 2-oxoethyl benzoates () are synthesized under mild conditions (e.g., room temperature, aqueous bases), suggesting feasible routes for the target compound .
  • Crystallography: X-ray diffraction studies () reveal that substituents like nitro or amino groups influence packing via hydrogen bonding or π-π interactions. The target’s Boc and cyano groups may favor hydrophobic crystal packing .
  • Applications: The Boc group’s stability and the cyano group’s electronic effects position the compound as a candidate for prodrug design or metal-catalyzed C–H functionalization, akin to N,O-bidentate directing groups () .

Q & A

Q. Reference Table :

Safety MeasureDetailsSource
PPEGloves, goggles, lab coat
VentilationFume hood required
Storage ConditionsDry, ventilated, sealed containers

Advanced: How can researchers design a controlled study to investigate the environmental degradation pathways of [compound]?

Answer :
A robust experimental design should include:

  • Laboratory Simulations : Use controlled abiotic/biotic systems (e.g., aqueous solutions, soil microcosms) to study hydrolysis, photolysis, and microbial degradation. Monitor degradation products via LC-MS or GC-MS .
  • Field Studies : Deploy randomized block designs with split plots to account for variables like soil pH, temperature, and microbial activity. Replicate samples to ensure statistical validity .
  • Data Analysis : Apply kinetic modeling (e.g., first-order decay equations) to estimate half-lives and identify dominant degradation mechanisms .

Q. Key Considerations :

  • Align hypotheses with ecological risk assessment frameworks (e.g., Project INCHEMBIOL’s focus on abiotic/biotic interactions) .
  • Validate findings against computational predictions (e.g., PubChem-derived physicochemical properties) .

Basic: Which spectroscopic techniques are most suitable for verifying the structural integrity of [compound] post-synthesis?

Answer :
Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the cyanocyclohexyl and tert-butoxycarbonyl (Boc) groups. Compare peaks to reference data from PubChem .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₂₀H₂₄N₃O₅).
  • Infrared (IR) Spectroscopy : Identify characteristic bands (e.g., C≡N stretch at ~2200 cm⁻¹, carbonyl stretches at ~1700 cm⁻¹) .

Q. Workflow :

Dissolve the compound in deuterated solvent (e.g., CDCl₃) for NMR.

Calibrate instruments using standard reference compounds.

Advanced: What methodological approaches can resolve contradictions in reported biological activities of [compound] across studies?

Answer :
To address discrepancies:

Replicate Experiments : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls) to minimize variability .

Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to compare potency thresholds across models .

Theoretical Reconciliation : Re-examine assumptions about the compound’s mechanism of action (e.g., protein binding vs. enzymatic inhibition) using molecular docking simulations .

Case Study :
If neuroactive properties conflict, use patch-clamp electrophysiology to directly measure ion channel modulation .

Basic: What synthetic routes are recommended for preparing [compound] in a research laboratory?

Answer :
A plausible synthesis pathway involves:

Step 1 : React 1-cyanocyclohexylamine with chloroacetyl chloride to form the 2-[(1-cyanocyclohexyl)amino]-2-oxoethyl intermediate.

Step 2 : Couple the intermediate with 3-[(tert-butoxycarbonyl)amino]benzoic acid using DCC/HOBt as coupling agents.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Validation :
Confirm purity (>95%) by HPLC and characterize intermediates via FTIR and NMR .

Advanced: How can computational models predict the interaction of [compound] with biological targets?

Answer :
Optimize molecular docking studies by:

Target Preparation : Retrieve protein structures (e.g., from PDB) and prepare binding sites using software like AutoDock Vina.

Ligand Parameterization : Assign partial charges and optimize geometry using DFT calculations (e.g., B3LYP/6-31G* basis set) .

Validation : Compare docking scores with experimental binding assays (e.g., SPR or ITC) to refine force field parameters .

Example :
If studying enzyme inhibition, simulate binding free energy (ΔG) to rank affinity against known inhibitors .

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